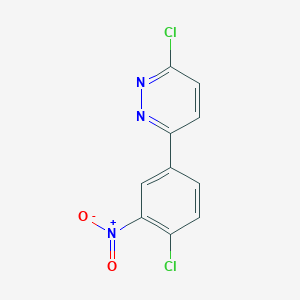
3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine
Übersicht
Beschreibung
3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine is a useful research compound. Its molecular formula is C10H5Cl2N3O2 and its molecular weight is 270.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with chlorine and nitro groups, contributing to its unique chemical properties. Its molecular formula is CHClNO, with a molecular weight of approximately 235.63 g/mol. The structural attributes of this compound suggest potential interactions with various biological targets, which may underlie its observed pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have shown notable antibacterial properties, suggesting that this compound may also be effective against various pathogens. The presence of the nitro group is often correlated with enhanced biological activity, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.
Synthesis Routes
Several synthetic pathways have been developed for creating this compound. These methods typically involve reactions of chlorinated pyridazines with nitro-substituted phenyl groups, yielding the target compound in moderate to high yields. Understanding these synthetic routes is crucial for optimizing production and exploring modifications that may enhance biological activity.
Structure-Activity Relationships
The SAR of pyridazine derivatives indicates that substituents on the aromatic rings significantly influence biological activity. For instance, compounds with electron-withdrawing groups tend to exhibit improved potency in antimicrobial assays. Comparative analysis with structurally similar compounds reveals how variations in substituents can affect both efficacy and safety profiles .
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 3-Chloro-6-(4-chlorophenyl)pyridazine | 58059-29-3 | 0.98 | Similar chlorinated structure |
| 3-Chloro-6-(p-tolyl)pyridazine | 2165-06-2 | 0.96 | Methyl group substitution |
| 3-Chloro-6-(m-tolyl)pyridazine | 66549-34-6 | 0.96 | Methyl group on meta position |
| 3-Chloro-6-(2-chlorophenyl)pyridazine | 66549-15-3 | 0.92 | Chlorine substitution at ortho position |
This table illustrates how minor modifications can lead to significant differences in biological activity, emphasizing the importance of SAR studies in drug development.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that compounds structurally related to this compound exhibited MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial potential .
- Inhibition of COX Enzymes : Preliminary findings suggest that similar pyridazine derivatives can inhibit COX enzymes effectively, with IC50 values reported as low as 0.04 µmol for potent inhibitors compared to standard drugs like celecoxib .
Eigenschaften
IUPAC Name |
3-chloro-6-(4-chloro-3-nitrophenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O2/c11-7-2-1-6(5-9(7)15(16)17)8-3-4-10(12)14-13-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVZSMPAKLBSQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















